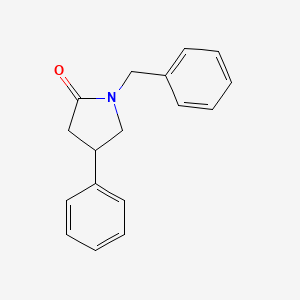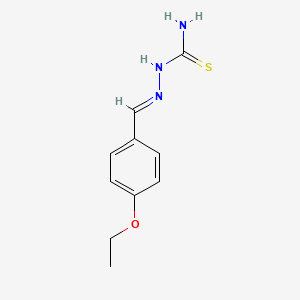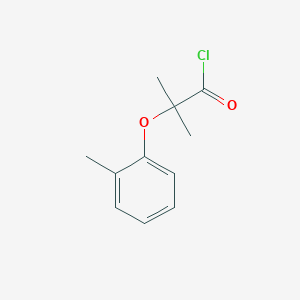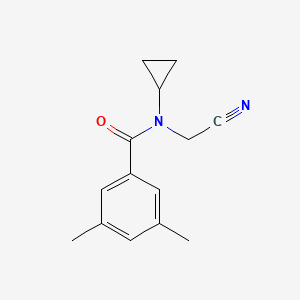![molecular formula C17H14F3N3O2S B2378972 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 878717-04-5](/img/structure/B2378972.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . For instance, Aliabadi in 2013 reported the synthesis and anticancer activity of a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are largely influenced by the nature of the substituent on the C-5 phenyl ring .
Scientific Research Applications
Insecticidal Activity
The compound has been studied as a new type of insecticide . It has shown strong biological activity against various juice-feeding pests . The compound’s insecticidal activity was tested against cotton aphids, peach aphids, and whiteflies .
Anti-Epileptic Agents
The 1,3,4-Thiadiazole moiety, which is part of the compound, has been researched for various activities such as potent agonist of the S1P1 receptor, the antagonist of voltage-gated sodium channels, proton pump inhibitor, and β-adrenergic blocking agents .
Antifungal Activities
The compound has been evaluated for its in vitro antifungal activities against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .
Antimicrobial Agents
The compound has been synthesized and evaluated as an antimicrobial agent .
Anticancer Activity
The compound has been synthesized and evaluated for its anticancer activity against three human cancers: prostate (PC3), breast (MDA), and glioblastoma (U87) .
Enhanced Solubility of Chitosan
The grafting of chitosan with hydrophilic thiadiazole, which is part of the compound, increases the solubility of chitosan. This increased solubility enhances the electrostatic attraction between functionalized chitosan and the bacterial cell wall, which enhances cell mortality .
Mechanism of Action
Future Directions
The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Despite significant advances in medicine, the treatment of diseases such as cancer remains a serious challenge . Therefore, new, effective drugs and therapeutic strategies are still being sought .
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-3-14-22-23-16(26-14)21-15(24)12-8-13(25-9(12)2)10-5-4-6-11(7-10)17(18,19)20/h4-8H,3H2,1-2H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCBLNVXYJDQFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2378890.png)
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2378897.png)



![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2378906.png)

![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2378909.png)

